molecular formula C25H15BrO5 B11144461 7'-[(4-bromobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(4-bromobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11144461
M. Wt: 475.3 g/mol
InChI Key: MZCWTRNMBKWKSI-UHFFFAOYSA-N
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Description

7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound with the molecular formula C25H15BrO5 and a molecular weight of 475.2876 g/mol This compound is characterized by its bichromene structure, which includes two chromene units linked by a bromobenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the reaction of 4-bromobenzyl alcohol with a suitable chromene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the bromobenzyl group and the chromene units .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted chromenes.

Scientific Research Applications

7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C25H15BrO5

Molecular Weight

475.3 g/mol

IUPAC Name

7-[(4-bromophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C25H15BrO5/c26-17-7-5-15(6-8-17)14-29-18-9-10-19-20(13-24(27)30-23(19)12-18)21-11-16-3-1-2-4-22(16)31-25(21)28/h1-13H,14H2

InChI Key

MZCWTRNMBKWKSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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